molecular formula C22H31N3O B12582585 N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine CAS No. 627521-38-4

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine

Cat. No.: B12582585
CAS No.: 627521-38-4
M. Wt: 353.5 g/mol
InChI Key: GGHIBDRUNLKBFE-UHFFFAOYSA-N
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Description

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a diphenylethyl group and a morpholinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine typically involves a multi-step process:

    Formation of the Diphenylethyl Intermediate: The initial step involves the preparation of the diphenylethyl intermediate through a Friedel-Crafts alkylation reaction. Benzene is reacted with 2-chloroethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of the Morpholinyl Group: The next step involves the introduction of the morpholinyl group. This is achieved by reacting the diphenylethyl intermediate with morpholine in the presence of a suitable base such as sodium hydride.

    Formation of the Final Product: The final step involves the coupling of the intermediate with ethane-1,2-diamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. High-purity reagents and catalysts are employed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(2,2-Diphenylethyl)-N~2~-[2-(piperidin-4-yl)ethyl]ethane-1,2-diamine
  • N~1~-(2,2-Diphenylethyl)-N~2~-[2-(pyrrolidin-4-yl)ethyl]ethane-1,2-diamine

Uniqueness

N~1~-(2,2-Diphenylethyl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine is unique due to the presence of the morpholinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and contributes to its specific applications and mechanisms of action.

Properties

CAS No.

627521-38-4

Molecular Formula

C22H31N3O

Molecular Weight

353.5 g/mol

IUPAC Name

N'-(2,2-diphenylethyl)-N-(2-morpholin-4-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C22H31N3O/c1-3-7-20(8-4-1)22(21-9-5-2-6-10-21)19-24-12-11-23-13-14-25-15-17-26-18-16-25/h1-10,22-24H,11-19H2

InChI Key

GGHIBDRUNLKBFE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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